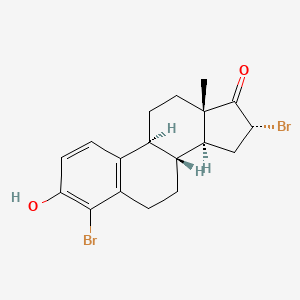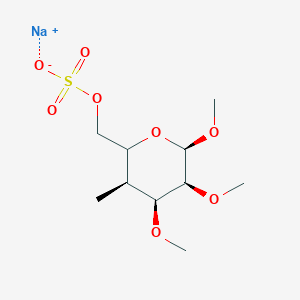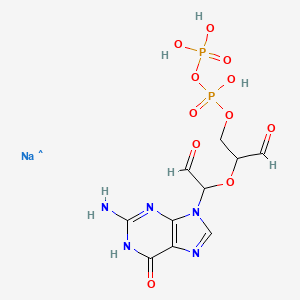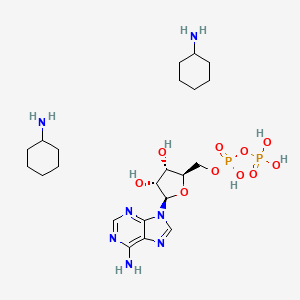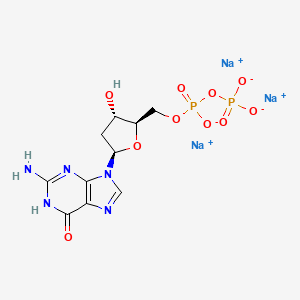
Deoxybenzoin oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Deoxybenzoin oxime primarily targets xanthine oxidase (XOD) and innate immune sensors . XOD is a rate-limiting enzyme involved in uric acid production . The innate immune sensors include the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathway .
Mode of Action
This compound interacts with its targets by suppressing XOD activity and blocking the activations of NLRP3 inflammasome and TLR4 signaling pathway . This dual action helps in managing conditions like gout by both inhibiting inflammatory flares and treating hyperuricemia .
Biochemical Pathways
The compound affects the biochemical pathway of uric acid production by inhibiting the activity of XOD . It also impacts the inflammatory response by blocking the activations of the NLRP3 inflammasome and TLR4 signaling pathway . These pathways play a crucial role in the innate immune response, and their inhibition helps in managing inflammatory conditions.
Result of Action
The result of this compound’s action is the improvement of conditions like hyperuricemia and acute gouty arthritis . By regulating XOD, NLRP3, and TLR4, it exhibits anti-hyperuricemic and anti-acute gouty arthritis activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxybenzoin oxime can be synthesized through the reaction of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture and requires heating to reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of larger reactors, controlled heating systems, and efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Deoxybenzoin oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Deoxybenzoin oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: this compound derivatives have been explored for their anti-inflammatory and anti-gout properties.
Industry: It can be used in the development of new materials and as a building block for pharmaceuticals.
Comparación Con Compuestos Similares
Benzoxazole deoxybenzoin oxime: This compound has similar structural features but includes a benzoxazole ring, which imparts different biological activities.
Isoxazole derivatives: These compounds share the oxime functional group but have different ring structures, leading to varied chemical and biological properties.
Pyrazole oxime derivatives: These compounds also contain the oxime group and are known for their insecticidal and acaricidal activities.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes like xanthine oxidase makes it particularly valuable in medicinal chemistry.
Propiedades
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-06-7 |
Source


|
| Record name | 1,2-diphenylethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does deoxybenzoin oxime behave under high temperatures?
A1: [] When heated to high temperatures, this compound undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of this compound under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .
Q2: Can this compound be used to synthesize other compounds?
A2: [] Yes, this compound can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of this compound to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .
Q3: Has this compound shown any promising biological activities?
A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain this compound derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight this compound derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
